molecular formula C11H9Cl2N3OS2 B2446931 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 355383-78-7

2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2446931
CAS RN: 355383-78-7
M. Wt: 334.23
InChI Key: FQSNNYIFXRQJAT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as ETB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In

Scientific Research Applications

2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of certain enzymes and proteins in the body. Specifically, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide can prevent the growth and proliferation of cancer cells. 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide may be useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been found to have a variety of biochemical and physiological effects. Studies have shown that 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed. In addition, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Physiologically, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been found to reduce tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have low toxicity. Additionally, 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide has been found to be stable in a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also limitations to using 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. Additionally, the optimal dosage and administration of 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide have not been established, which could affect the reproducibility of experimental results.

Future Directions

There are several future directions for research on 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide. One area of focus is on understanding its mechanism of action in more detail. This could involve identifying the specific targets of 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide and investigating its effects on gene expression and cell signaling pathways. Another area of focus is on optimizing the synthesis method for 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide to improve yield and purity. Additionally, more research is needed to establish the optimal dosage and administration of 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide for use in lab experiments. Finally, there is potential for 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide to be developed into a therapeutic agent for the treatment of cancer and neurological disorders, which would require further preclinical and clinical studies.

Synthesis Methods

2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide can be synthesized through a variety of methods, including the reaction of 2,5-dichlorobenzoyl chloride with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of a base. Another method involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of a base. These methods have been optimized to produce high yields of pure 2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide.

properties

IUPAC Name

2,5-dichloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSNNYIFXRQJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide

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